2,8-Diiododibenzofuran
Overview
Description
2,8-Diiododibenzofuran is a chemical compound with the molecular formula C12H6I2O . It has a molecular weight of 419.99 g/mol . The IUPAC name for this compound is 2,8-diiododibenzofuran .
Molecular Structure Analysis
The linear formula of 2,8-Diiododibenzofuran is C12H6I2O . The compound consists of a dibenzofuran core with iodine atoms attached at the 2 and 8 positions .Physical And Chemical Properties Analysis
2,8-Diiododibenzofuran is a solid at 20°C . It has a melting point range of 174.0 to 178.0°C . The compound is white to light yellow to light orange in color and appears as a powder or crystal .Scientific Research Applications
Application in the Synthesis of Aromatic Polyimides
- Summary of the Application : 2,8-Diiododibenzofuran is used as a monomer in the synthesis of aromatic polyimides . These polyimides are materials with excellent thermal, mechanical, and chemical properties, and they find use in various areas such as the manufacture of household appliances, textiles, insulation, implants, optoelectronics, and gas separation .
- Methods of Application or Experimental Procedures : The synthesis involves the preparation of aromatic polyimides from a new aromatic diamine monomer derived from the rigid ring dibenzofuran . All polyimides were obtained in high yield, and the inherent viscosities were in the range of 0.60 and 0.74 dL/g .
- Results or Outcomes : The polyimides showed high thermal stability with thermal decomposition temperature (TDT10%) between 555-590°C and the glass transition temperatures (Tg) values were between 290 and 315 °C . Polymeric films were obtained from PI6FDA and PISiDA solutions and then contact angle and surface free energy were tested in order to know the hydrophobicity of materials . Permeability and selectivity analyses were developed where PI6FDA film offered a reasonably acceptable balance of permselectivity with values close to the Robeson upper bound (1991), in particular for the CO2/CH4 gas pair .
Application in Organic Semiconductor Building Blocks
- Summary of the Application : 2,8-Diiododibenzofuran is used as a building block in the synthesis of organic semiconductors . Organic semiconductors are a class of materials that combine the mechanical properties of polymers with the electronic properties of semiconductors, and they find use in various areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
- Methods of Application or Experimental Procedures : The synthesis involves the preparation of organic semiconductors from 2,8-Diiododibenzofuran . The specific synthetic procedures and experimental conditions might vary depending on the exact type of organic semiconductor being synthesized .
- Results or Outcomes : The organic semiconductors synthesized from 2,8-Diiododibenzofuran can exhibit excellent electronic properties, making them suitable for use in various electronic devices .
Application in the Synthesis of 2,8-di(3-nitrophenyl)dibenzofuran
- Summary of the Application : 2,8-Diiododibenzofuran is used in the synthesis of 2,8-di(3-nitrophenyl)dibenzofuran . This compound could potentially have various applications in organic chemistry .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2,8-Diiododibenzofuran with 3-nitrophenylboronic acid in the presence of bis(triphenylphosphine)palladium (II) dichloride and potassium carbonate .
- Results or Outcomes : The product, 2,8-di(3-nitrophenyl)dibenzofuran, is obtained . The specific properties and potential applications of this compound would depend on further studies .
Application in Organic Electroluminescent Derivatives
- Summary of the Application : 2,8-Diiododibenzofuran is used in the synthesis of organic electroluminescent derivatives . These derivatives are used in organic light-emitting diodes (OLEDs), which are considered to be the emissive display technology most competitive with the liquid crystal displays (LCDs) and have found wide applications in daily life electronics such as car stereos, cell phones, and digital cameras .
- Methods of Application or Experimental Procedures : The synthesis involves palladium-catalyzed coupling reactions of 2,8-diiododibenzofuran and diarylamines . These compounds are amorphous with a glass transition temperature ranging from 65 to 193 °C .
- Results or Outcomes : The emission colors of the materials vary from blue to bluish green . Some blue-emitting devices have promising performance .
Safety And Hazards
Future Directions
One paper suggests that 2,8-diiododibenzofuran and its derivatives could be used in the development of organic light-emitting diodes (OLEDs). These compounds are amorphous with a glass transition temperature ranging from 65 to 193°C. The emission colors of the materials vary from blue to bluish green . This suggests potential applications in the field of materials science, particularly in the development of low molecular weight semiconductor building blocks .
properties
IUPAC Name |
2,8-diiododibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLGHDNPWVFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(O2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348299 | |
Record name | 2,8-Diiododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diiododibenzofuran | |
CAS RN |
5943-11-3 | |
Record name | 2,8-Diiododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-DIIODODIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.